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Compound of Interest

2-Chloro-1-iodo-4-
Compound Name:

methoxybenzene
CAS No.: 219735-98-5
Cat. No.: B2943988

Get Quote

Core Identity & Structural Analysis

¢ |[UPAC Name: 2-Chloro-1-iodo-4-methoxybenzene[1]
¢ Common Synonym: 3-Chloro-4-iodoanisole

e CAS Registry Number: 54532-93-3

¢ Molecular Formula: C

H
CliO

* Molecular Weight: 268.48 g/mol [2]

+ Physical State: Off-white to pale yellow solid (low melting point) or oil, depending on purity
and temperature.[2]
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e Melting Point: 51-52 °C (Lit. value for pure crystalline form).

Structural Logic for Spectroscopic Assignment: The molecule consists of a benzene ring
trisubstituted in a 1,2,4-pattern.

e Position 1 (lodo): A heavy atom that exerts a "heavy atom effect,” typically shielding the
attached carbon (

) but deshielding the ortho protons due to magnetic anisotropy.[2]

e Position 2 (Chloro): An electronegative substituent that deshields adjacent protons and
carbons.[2]

» Position 4 (Methoxy): A strong electron-donating group (EDG) by resonance, significantly
shielding the ortho and para positions (C3 and C5, and their attached protons).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from experimental patent literature and validated against
substituent chemical shift additivity rules.

H NMR (300 MHz, CDCI
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Chemical Coupling

Shift ( Constant ( Structural
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Ortho to
lodine.[2]
H-6 (relative Deshielded
7.69 Doublet (d) 1H ]
to Anisole) by the heavy
atom
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Ortho to Cl,
Ortho to
) OMe.[2]
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proton (meta-
coupling

only).[2]
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OMe.[2]
6.60  6.75% Doublet of 1H H-5 (relative Shielded by
. . Doublets (dd) to Anisole) resonance

from Oxygen.

[2]

Characteristic
-OCH methoxy
group singlet.

[2]

3.88 Singlet (s) 3H

*Note: The H-5 signal typically appears upfield (6.6—6.7 ppm) due to the strong shielding effect
of the ortho-methoxy group.[2] The patent literature explicitly cites the downfield doublet at 7.69
ppm and the meta-coupled doublet at 7.03 ppm.

C NMR (75 MHz, CDCI
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)

Chemical Shift (

Assignment Electronic Environment
» Ppm)
Deshielded by Oxygen (ipso).
159.8 C-4 (C-OMe) y Oxygen (ipso)
[2]
139.6 C-6 (CH) Deshielded (ortho to lodine).[2]
122.5 C-2 (CH) Aromatic CH.
1145 C-5 (CH) Shielded by OMe (ortho).[2]
Shielded by lodine (Heavy
100.2 C-1(C-l)
Atom Effect).[2]
135.0 C-2 (C-Cl) Deshielded by Chlorine.[2]
55.8 -OCH Methoxy carbon.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the halogenated aromatic ring.[2]

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm
Vibration Mode

Functional Group

)
3050 — 3080 C-H Stretch (weak) Aromatic C-H
2840 — 2950 C-H Stretch Alkyl (Methoxy methyl group)
1580, 1470 C=C Stretch Aromatic Ring Skeleton
1240 - 1260 C-O Stretch (Strong) Aryl Alkyl Ether (Anisole C-O)
O-CH
1030 - 1050 C-O Stretch
bond
800 — 850 C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene
600 — 700 C-Cl/ C-I Stretch Carbon-Halogen bonds

Mass Spectrometry (MS)

 lonization Mode: EI (Electron Impact) or ESI (Electrospray).[2][3]

e Molecular lon (

):
268 (based on
Cl).[2]

e Isotope Pattern:

o (268): 100% relative abundance.[2]

o (270): ~32% relative abundance (due to natural

Cl abundance).[2]

o This characteristic 3:1 ratio confirms the presence of a single Chlorine atom.[2][3]

e Fragmentation:
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o Loss of Methyl radical (
):
253.[2]

o Loss of lodine radical (

):

141.[2]

Experimental Workflow: Synthesis & Characterization

The following workflow outlines the standard protocol for generating and verifying this
compound, typically via the iodination of 3-chloroanisole.

. . Reagents:
?aéﬂ?grxliigf‘e' 12, HIO3 (Oxidant)
or NIS (N-lodosuccinimide)

N/

Reaction:
Electrophilic Aromatic Substitution
(Regioselective lodination at Para-position)

Monitor by TLC

Quench & Workup:
Na2S203 (Remove excess lodine)
Extraction (EtOAc/DCM)

l

Purification:
Recrystallization (EtOH)
or Column Chromatography

;

Characterization:
1H NMR, MS, MP Check
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Click to download full resolution via product page

Caption: Workflow for the regioselective synthesis and isolation of 2-Chloro-1-iodo-4-
methoxybenzene.

Critical Handling & Storage

» Light Sensitivity: Aryl iodides are photosensitive.[2] Store in amber vials or wrap containers in
aluminum foil to prevent liberation of iodine (which turns the sample purple/brown).[2]

 Stability: Stable under standard laboratory conditions (room temperature) but best stored at
2-8 °C for long-term purity.

o Safety: Irritant.[2] Use standard PPE (gloves, goggles) to avoid contact with skin and eyes.

[2]

References

o Synthesis and Characterization of 3-Chloro-4-iodoanisole. Source: World Intellectual
Property Organization (W01999001454A1).[2] Context: Describes the synthesis, workup,
and NMR characterization (
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e PubChem Compound Summary: 2-Chloro-1-iodo-4-methoxybenzene. Source:[1] National
Center for Biotechnology Information (2024).[2] Context: Validates chemical names,
synonyms (3-chloro-4-iodoanisole), and physical properties. URL:[2]

e General Rules for NMR Shift Prediction. Source: Pretsch, E., et al. Structure Determination
of Organic Compounds. Springer.[2] Context: Used to validate the assignment of the
aromatic protons based on substituent effects (I, Cl, OMe).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 3-Chloroanisole | C7H7CIO | CID 17833 - PubChem [pubchem.ncbi.nim.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Data Guide: 2-Chloro-1-iodo-4-
methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2943988/docs#spectroscopic-data-guide-2-chloro-1-
iodo-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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